molecular formula C13H6Cl4O2 B11710235 2,4-Dichlorophenyl 2,4-dichlorobenzoate CAS No. 314753-56-5

2,4-Dichlorophenyl 2,4-dichlorobenzoate

Cat. No.: B11710235
CAS No.: 314753-56-5
M. Wt: 336.0 g/mol
InChI Key: SAZLCOPORPECEL-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl 2,4-dichlorobenzoate is a chemical compound with the molecular formula C13H6Cl4O2 and a molecular weight of 336.004 g/mol . This compound is characterized by the presence of two dichlorophenyl groups attached to a benzoate moiety. It is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorophenyl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with 2,4-dichlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, ensuring the efficient conversion of reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorophenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2,4-Dichlorophenyl 2,4-dichlorobenzoate is C13H6Cl4O2C_{13}H_6Cl_4O_2. The compound features two dichlorophenyl groups attached to a benzoate moiety, contributing to its chemical stability and reactivity. The physical properties include:

  • Molecular Weight : 329.00 g/mol
  • Melting Point : Not readily available in the literature
  • Solubility : Soluble in organic solvents but poorly soluble in water

Enzyme Substrate Studies

One of the primary applications of this compound is as a substrate in enzyme activity studies. It has been utilized to evaluate the substrate promiscuity of various esterases. Research indicates that approximately 8% of tested esterases can hydrolyze this compound effectively . This property makes it a useful tool for screening enzyme libraries and understanding enzyme specificity.

Drug Development

Due to its structural characteristics, this compound has been investigated for potential therapeutic applications. Its derivatives are being studied for their anti-inflammatory and antioxidant activities. For instance, compounds similar to this benzoate have shown promise in treating conditions like asthma and rheumatoid arthritis due to their ability to modulate inflammatory responses .

Pesticide Research

This compound is also relevant in environmental toxicology as a model for studying pesticide degradation. Its stability under various environmental conditions allows researchers to assess the impact of chlorinated compounds on ecosystems. Studies have shown that this compound is highly toxic to aquatic life, making it critical for understanding the ecological risks associated with chlorinated pesticides .

Bioremediation Studies

The hydrolysis of this compound by specific microbial strains has been explored for bioremediation purposes. By utilizing microorganisms capable of degrading such chlorinated compounds, researchers aim to develop strategies for cleaning up contaminated environments .

Hydrolysis by Esterases

A notable study involved evaluating the hydrolytic activity of various esterases on a range of esters, including this compound. The findings indicated that certain engineered esterases exhibited enhanced activity towards this compound compared to wild-type enzymes . This research highlights the potential for designing enzymes with specific substrate affinities.

Toxicity Assessment

Another case study assessed the toxicity of this compound on aquatic organisms. Results demonstrated significant acute toxicity at low concentrations, underscoring the need for careful management of such compounds in agricultural practices .

Comparative Analysis Table

Application AreaDescriptionKey Findings
Enzyme Substrate StudiesUsed to evaluate esterase activity~8% hydrolysis efficiency by various esterases
Drug DevelopmentInvestigated for anti-inflammatory propertiesPotential therapeutic benefits against chronic diseases
Environmental ToxicologyStudied as a model for pesticide degradationHighly toxic to aquatic life; significant ecological concerns
BioremediationExplored for microbial degradation potentialEffective hydrolysis by specific microbial strains

Comparison with Similar Compounds

  • 2,4-Dichlorophenyl 2,4-dichlorobenzoate
  • 2,4-Dichlorophenyl 2,4-dichlorobenzamide
  • 2,4-Dichlorophenyl 2,4-dichlorobenzyl alcohol

Comparison: this compound is unique due to its ester functional group, which imparts distinct chemical reactivity compared to its amide and alcohol counterparts. The ester bond makes it more susceptible to hydrolysis, whereas the amide and alcohol derivatives exhibit different stability and reactivity profiles .

Biological Activity

2,4-Dichlorophenyl 2,4-dichlorobenzoate (also known as dichlorobenzoate) is a synthetic compound that has garnered attention due to its biological activities, particularly in the fields of microbiology and pharmacology. This article reviews its biological activity, including cytotoxicity against various cancer cell lines and its potential antimicrobial properties.

Chemical Structure and Properties

This compound is a chlorinated aromatic compound with the molecular formula C13_{13}H6_6Cl4_4O2_2. Its structure consists of two dichlorophenyl groups attached to a benzoate moiety, contributing to its chemical stability and biological interactions.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic effects of this compound on various human cancer cell lines. The compound exhibits significant cytotoxicity with minimum inhibitory concentration (MIC) values ranging from 3.1 to 11.2 µM against cell lines such as MD1-MB-435, MDA-MB-231, NCI-H460, HCT-116, HepG2, and MCF10A .

Table 1: Cytotoxicity of this compound

Cell LineMIC (µM)
MD1-MB-4353.1 - 11.2
MDA-MB-231TBD
NCI-H460TBD
HCT-116TBD
HepG2TBD
MCF10ATBD

The precise mechanisms behind this cytotoxicity may involve apoptosis induction or disruption of cellular signaling pathways, although further research is needed to elucidate these pathways.

Antimicrobial Activity

In addition to its cytotoxic properties, this compound has shown potential antimicrobial activity. Studies indicate that it may inhibit the growth of various bacterial strains. For instance, it has been reported to be active against multiple strains of Staphylococcus aureus and Enterococcus faecium, although specific MIC values for these bacteria were not detailed in the available literature .

Case Studies and Research Findings

Case Study: Anticancer Effects

In a study conducted by researchers investigating the anticancer properties of halogenated compounds derived from Streptomyces, this compound was identified as a promising candidate due to its efficacy against multiple cancer cell lines. The study emphasized the need for further investigation into its mechanism of action and potential therapeutic applications in oncology .

Research Findings: Microbial Interactions

Another area of interest is the interaction of this compound with microbial communities. Research indicates that certain bacteria can metabolize dichlorobenzoates through cometabolism processes. For example, Acinetobacter species demonstrated the ability to transform dichlorobenzoates into less toxic metabolites under specific growth conditions . This suggests potential applications in bioremediation efforts where chlorinated compounds are prevalent.

Properties

CAS No.

314753-56-5

Molecular Formula

C13H6Cl4O2

Molecular Weight

336.0 g/mol

IUPAC Name

(2,4-dichlorophenyl) 2,4-dichlorobenzoate

InChI

InChI=1S/C13H6Cl4O2/c14-7-1-3-9(10(16)5-7)13(18)19-12-4-2-8(15)6-11(12)17/h1-6H

InChI Key

SAZLCOPORPECEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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